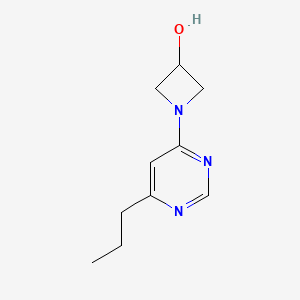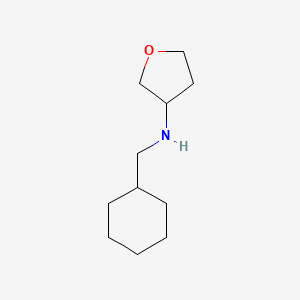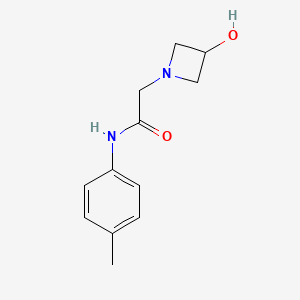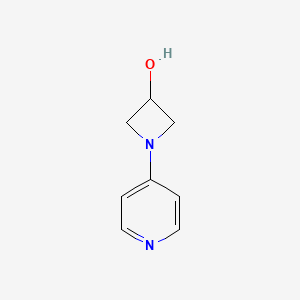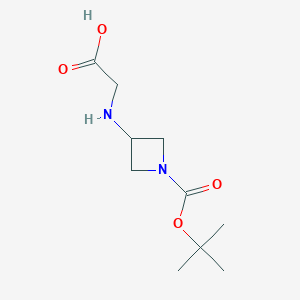
1-(3-Aminoazetidin-1-yl)-2-cyclohexylethan-1-one
Übersicht
Beschreibung
The compound “1-(3-Aminoazetidin-1-yl)-2-cyclohexylethan-1-one” is a derivative of azetidine, which is a type of four-membered heterocyclic compound with an amine group . Azetidines and their derivatives are often used in the synthesis of various biologically active molecules.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, azetidines can generally be synthesized through various methods, including the condensation of amino acids and aldehydes, the Strecker reaction of aldehydes, and the Mannich reaction of aldehydes with amines .
Wissenschaftliche Forschungsanwendungen
N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
A key application of 3-aminoazetidin-2-one derivatives, which share structural similarities with the compound , has been in the development of N-Acylethanolamine Acid Amidase (NAAA) inhibitors. NAAA is a cysteine hydrolase involved in the hydrolysis of endogenous lipid mediators like palmitoylethanolamide (PEA), which exhibits anti-inflammatory and antinociceptive effects. Inhibitors of NAAA, therefore, offer a novel approach for treating pain and inflammatory conditions. Research has shown that 3-aminoazetidin-2-one compounds are potent NAAA inhibitors with improved chemical and plasma stabilities, making them suitable for systemic administration. This advancement underscores the therapeutic potential of these compounds in managing pain and inflammation through the modulation of endogenous lipid mediator degradation pathways (Fiasella et al., 2014).
Structure-Activity Relationship (SAR) Studies
Further research into the structural and stereochemical features necessary for effective NAAA inhibition has led to the identification of compounds with enhanced physicochemical and drug-like profiles. These studies have expanded our understanding of the critical structural elements required for the development of NAAA inhibitors. The identification of novel inhibitors with improved profiles can significantly impact the development of therapeutic agents for pain and inflammation treatment (Nuzzi et al., 2016).
Novel Therapeutic Agents and Intermediates
Azetidine derivatives have been explored for their potential in creating new therapeutic agents. For instance, the synthesis of medicinal intermediates from azetidines has been documented, showcasing the utility of these compounds in developing novel drugs. These intermediates may serve as building blocks for drugs with diverse therapeutic applications, highlighting the versatility of azetidine derivatives in medicinal chemistry (Yang, 2009).
Wirkmechanismus
Target of Action
The primary target of 1-(3-Aminoazetidin-1-yl)-2-cyclohexylethan-1-one is the histamine H3 receptor . The histamine H3 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system, regulating the release of various neurotransmitters .
Mode of Action
This compound acts as an agonist at the histamine H3 receptor . This means it binds to the receptor and activates it, triggering a series of intracellular events .
Biochemical Pathways
Upon activation of the histamine H3 receptor, the compound affects the cyclic adenosine monophosphate (cAMP) pathway . This leads to a decrease in cAMP levels, which in turn inhibits the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine .
Result of Action
The activation of the histamine H3 receptor by this compound leads to a decrease in the release of various neurotransmitters . This can result in various effects on the central nervous system, potentially influencing cognitive processes, sleep-wake cycles, and other neurological functions .
Biochemische Analyse
Biochemical Properties
1-(3-Aminoazetidin-1-yl)-2-cyclohexylethan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial as it influences the receptor’s activity and downstream signaling pathways. Additionally, the compound’s interaction with cytochrome P450 enzymes suggests its involvement in metabolic processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) response elements . This compound can modulate gene expression and cellular metabolism, leading to changes in cell function. For instance, its interaction with histamine H3 receptors can affect neurotransmitter release and neuronal activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a partial agonist at histamine H3 receptors, where it binds to the receptor and induces a conformational change that activates downstream signaling pathways . Additionally, the compound’s interaction with cytochrome P450 enzymes suggests it may inhibit or activate these enzymes, leading to changes in metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, but its degradation products may have different biochemical properties . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits partial agonist activity at histamine H3 receptors, leading to moderate changes in cellular signaling . At higher doses, the compound may exhibit toxic or adverse effects, including disruptions in metabolic processes and cellular function . Threshold effects have been observed, indicating a dosage-dependent response in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its interaction with cytochrome P450 enzymes suggests its role in oxidative metabolism . The compound may also influence metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s interaction with histamine H3 receptors indicates its localization in neuronal tissues . Additionally, its distribution within cells may be influenced by binding proteins that facilitate its transport to specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its interaction with histamine H3 receptors and other biomolecules, influencing its overall biochemical effects .
Eigenschaften
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-cyclohexylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-10-7-13(8-10)11(14)6-9-4-2-1-3-5-9/h9-10H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNJIWIYILEHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



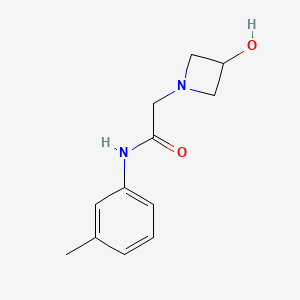
![1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468893.png)
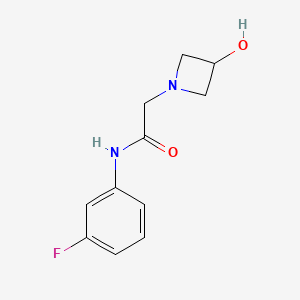
![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-ol](/img/structure/B1468898.png)
